molecular formula C10H10FNO4 B1379980 2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid CAS No. 1314735-00-6

2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid

Cat. No.: B1379980
CAS No.: 1314735-00-6
M. Wt: 227.19 g/mol
InChI Key: GNMPUKLJDOKFLJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a methylpropanoic acid moiety

Mechanism of Action

While the specific mechanism of action of “2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid” is not mentioned, related compounds have been found to interfere with iron homeostasis in Mycobacterium tuberculosis .

Safety and Hazards

Safety information for related compounds suggests that they may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

Research into related compounds has shown promise in the development of new drugs that act on unexplored molecular targets . This suggests that “2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid” and similar compounds could have potential applications in the development of new antimycobacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-4-nitrobenzene with a suitable alkylating agent under acidic conditions to introduce the methylpropanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and alkylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can enhance reaction efficiency and reduce the environmental impact of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, as well as the presence of the methylpropanoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-10(2,9(13)14)7-4-3-6(12(15)16)5-8(7)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMPUKLJDOKFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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